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molecular formula C8H6FN B188161 2-Fluoro-6-methylbenzonitrile CAS No. 198633-76-0

2-Fluoro-6-methylbenzonitrile

Cat. No. B188161
M. Wt: 135.14 g/mol
InChI Key: UCSKOUQDVWADGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206199B2

Procedure details

To a 3 L 3 Neck RB equipped with overhead stirrer was charged 2-Fluoro-6-methyl-benzonitrile (191.8 g., 1419 mmol) and MsOH (563 mL, 8516 mmol). NBS (265 g., 1490 mmol) was added portionwise to this stirred solution over 30 minutes, and the mixture was stirred at 50° C. for 33 hours. By this time, HPLC shows the reaction to be mostly complete, so the reaction was poured into 1 L of ice (exotherm noted), diluted with 700 mL 30% EtOAc/Hexanes, and agitated. The aqueous layer was cut, and the organics washed 2× with 1N NaOH and with water. The aqueous cuts were observed to be significantly enriched with impurities. The organics were dried over MgSO4, concentrated, then stored in a −10° C. freezer overnight. Precipitate formed over this time, and was filtered and washed with 5% EtOAc/Hexanes. A second crop of precipitate was combined with the first crop to provide 3-bromo-6-fluoro-2-methyl-benzonitrile.
[Compound]
Name
3
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
191.8 g
Type
reactant
Reaction Step Two
Name
Quantity
563 mL
Type
reactant
Reaction Step Two
Name
Quantity
265 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Four
[Compound]
Name
EtOAc Hexanes
Quantity
700 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:3]=1[C:4]#[N:5].S(O)(C)(=O)=O.C1C(=O)N([Br:23])C(=O)C1>>[Br:23][C:7]1[C:6]([CH3:10])=[C:3]([C:2]([F:1])=[CH:9][CH:8]=1)[C:4]#[N:5]

Inputs

Step One
Name
3
Quantity
3 L
Type
reactant
Smiles
Step Two
Name
Quantity
191.8 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)C
Name
Quantity
563 mL
Type
reactant
Smiles
S(=O)(=O)(C)O
Step Three
Name
Quantity
265 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Four
Name
ice
Quantity
1 L
Type
reactant
Smiles
Step Five
Name
EtOAc Hexanes
Quantity
700 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 33 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
agitated
WASH
Type
WASH
Details
the organics washed 2× with 1N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WAIT
Type
WAIT
Details
stored in a −10° C. freezer overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Precipitate formed over this time
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with 5% EtOAc/Hexanes

Outcomes

Product
Details
Reaction Time
33 h
Name
Type
product
Smiles
BrC=1C(=C(C#N)C(=CC1)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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